molecular formula C5H5ClN2OS B13658647 4-Chloro-2-(methylsulfinyl)pyrimidine CAS No. 97229-10-2

4-Chloro-2-(methylsulfinyl)pyrimidine

Cat. No.: B13658647
CAS No.: 97229-10-2
M. Wt: 176.62 g/mol
InChI Key: FYFQIOVFEUITHB-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfinyl)pyrimidine is a versatile pyrimidine-based building block prized in organic and medicinal chemistry research. This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in pharmaceutical development. The chlorine and methylsulfinyl groups on the pyrimidine ring are excellent handles for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allowing researchers to create diverse chemical libraries. As a solid, it requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability and purity. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers value it for exploring structure-activity relationships and developing novel bioactive compounds.

Properties

IUPAC Name

4-chloro-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFQIOVFEUITHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288182
Record name 4-Chloro-2-(methylsulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97229-10-2
Record name 4-Chloro-2-(methylsulfinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97229-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-(methylsulfinyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride . Another method involves the reaction of 4-chloro-2-cyanopyrimidine with methanesulfonic acid . These reactions typically require an inert atmosphere (such as nitrogen or argon) and are conducted at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfinyl)pyrimidine depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylthio (SMe) and Sulfonyl (SO₂Me) Analogs

  • 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8) :
    • Molecular weight: 160.63 .
    • Less reactive than the sulfinyl derivative due to the weaker leaving group ability of SMe. Typically serves as a precursor for sulfinyl/sulfonyl derivatives via oxidation .
  • 4-Chloro-2-(methylsulfonyl)pyrimidine :
    • Higher oxidation state (SO₂Me) increases steric hindrance and reduces nucleophilic displacement efficiency compared to SOMe. Used in PET radioligand synthesis but exhibits distinct pharmacokinetic profiles .
Property 4-Chloro-2-(methylthio)pyrimidine 4-Chloro-2-(methylsulfinyl)pyrimidine 4-Chloro-2-(methylsulfonyl)pyrimidine
Oxidation State SMe SOMe SO₂Me
Molecular Weight 160.63 176.63 (calc.) 192.63 (calc.)
Reactivity in Displacement Low High (C2 selectivity) Moderate
Key Applications Precursor for oxidation Chemoselective alkylamine substitution Radioligand synthesis
References

Heterocyclic Derivatives

  • Thieno[2,3-d]pyrimidine Analogs: Example: 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 176530-47-5). Molecular weight: 216.71 . The fused thiophene ring enhances π-conjugation, altering electronic properties and bioavailability. Used in anticancer and agrochemical research .
  • Trifluoromethyl Derivatives: Example: 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. The trifluoromethyl (CF₃) group increases lipophilicity (LogP ≈ 3.36) and metabolic stability, making it valuable in medicinal chemistry .

Substituent Effects on Reactivity and Bioactivity

  • Chlorine at C4 :
    • Enhances electrophilicity, facilitating nucleophilic substitution. Common in analogs like 4-chloro-6-ethoxy-2-methylsulfanylpyrimidine (CAS 221679-84-1) .
  • Piperazine and Amine Substitutions :
    • Compounds like 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 634469-41-3) exhibit improved solubility and binding affinity for kinase targets .

Key Research Findings

  • Chemoselectivity : The methylsulfinyl group in this compound enables >70% yield in C2-selective alkylamine substitutions, outperforming sulfonyl and methylthio analogs .
  • Biological Relevance : Derivatives of this compound show promise in kinase inhibition and antibiotic development, mirroring the activity of pyrimidine-based drugs like imatinib and capecitabine .
  • Pharmacokinetic Variability : Structural modifications (e.g., SOMe → SO₂Me) drastically alter biodistribution, as seen in COX-2 radioligands .

Biological Activity

4-Chloro-2-(methylsulfinyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₆ClN₃O₂S, with a molecular weight of 190.65 g/mol. The compound features a chlorine atom at the 4-position and a methylsulfinyl group at the 5-position of the pyrimidine ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets in biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth and proliferation .
  • Signal Pathway Modulation : It may modulate signaling pathways associated with inflammation and cancer progression, making it a candidate for further drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various pathogens positions it as a potential therapeutic agent in treating infections.

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that it can effectively inhibit enzymes such as CDK2 and TRKA, which are critical in cancer biology .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activities, which can be attributed to differences in substituents on the pyrimidine ring:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-methoxy-2-(methylthio)pyrimidineMethoxy group at the 6-positionAntimicrobial activity
4-Chloro-6-ethoxy-2-(methylthio)pyrimidineEthoxy group at the 6-positionPotential kinase inhibitor
4-MethylsulfonylpyrimidineMethylsulfonyl group without chlorineDiverse biological activities

This table illustrates how modifications to the pyrimidine structure can influence the biological profile of these compounds.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound showed substantial inhibitory effects on CDK2 and TRKA, with IC50 values indicating effective inhibition at micromolar concentrations . This highlights its potential as a therapeutic agent in oncology.
  • Cell Cycle Analysis : In experiments involving renal carcinoma cell lines, treatment with this compound resulted in significant cell cycle arrest during the G0–G1 phase, indicating its capability to disrupt normal cell proliferation .
  • Cytotoxicity Assessment : Comparative cytotoxicity studies showed that this compound exhibited moderate cytotoxic effects against cancer cells when compared to established chemotherapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-2-(methylsulfinyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common approach is the oxidation of 4-chloro-2-(methylthio)pyrimidine using controlled oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Key optimization parameters include:

  • Temperature: Maintain 0–5°C during oxidation to prevent over-oxidation to sulfonyl derivatives .
  • Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reaction control .
  • Catalysts: Use catalytic iodine to improve regioselectivity in substitution steps .
    Yield and purity can be maximized via iterative HPLC purification (C18 columns, methanol/water gradients) .

Basic: Which analytical techniques are critical for characterizing this compound, particularly its sulfinyl group?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify protons adjacent to the sulfinyl group (δ ~2.8–3.2 ppm for CH₃S(O)-) and pyrimidine ring protons (δ ~8.0–8.5 ppm) .
    • 2D HSQC/TOCSY: Resolve overlapping signals in complex mixtures .
  • Chiral HPLC: Essential for confirming enantiopurity due to the sulfinyl group’s chirality (Chiralpak AD-H column, hexane/isopropanol) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How does the sulfinyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to sulfanyl or sulfonyl derivatives?

Answer:
The sulfinyl group (-S(O)-) exhibits intermediate electronic effects:

  • Electron-Withdrawing Nature: Enhances leaving-group ability of the 4-chloro substituent, accelerating SNAr reactions compared to sulfanyl (-S-) derivatives .
  • Steric Effects: The sulfinyl group’s tetrahedral geometry increases steric hindrance, reducing reactivity relative to planar sulfonyl (-SO₂-) analogs .
    Methodological Insight: Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) reveal a 1.5–2x faster substitution rate than sulfanyl analogs in DMF at 60°C .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Discrepancies often arise from:

  • Purity Variability: Impurities >2% (e.g., sulfonyl byproducts) skew bioassay results. Validate purity via orthogonal methods (NMR, LC-MS) .
  • Assay Conditions: Adjust cell culture media pH (6.5–7.4) to account for the sulfinyl group’s pH-sensitive solubility .
  • Structural Analog Interference: Compare activity against a panel of analogs (e.g., sulfonyl and sulfanyl derivatives) to isolate sulfinyl-specific effects .

Basic: What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles mandatory due to moderate acute toxicity (LD₅₀ ~200 mg/kg in rodents) .
  • Ventilation: Use fume hoods during synthesis; sulfinyl intermediates may release SOₓ vapors under heat .
  • Waste Disposal: Quench reaction residues with 10% sodium bicarbonate before disposal .

Advanced: How can molecular docking studies elucidate the binding interactions of this compound with target enzymes like kinases?

Answer:

  • Target Selection: Prioritize kinases with cysteine-rich active sites (e.g., EGFR, JAK2) due to sulfinyl’s potential for covalent binding .
  • Docking Workflow:
    • Prepare the protein (PDB: 1M17) via protonation and energy minimization (AMBER force field).
    • Define the sulfinyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
    • Run flexible docking (AutoDock Vina) with a 15 Å grid centered on the ATP-binding site.
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

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